molecular formula C9H23N2O5P B14623689 N-(Phosphonomethyl)glycine--N,N-diethylethanamine (1/1) CAS No. 55024-47-0

N-(Phosphonomethyl)glycine--N,N-diethylethanamine (1/1)

Katalognummer: B14623689
CAS-Nummer: 55024-47-0
Molekulargewicht: 270.26 g/mol
InChI-Schlüssel: WGQXGEHRJAEFPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) is a compound that is commonly known as glyphosate. It is a broad-spectrum systemic herbicide and crop desiccant. Glyphosate is an organophosphorus compound, specifically a phosphonate, which acts by inhibiting the plant enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is involved in the synthesis of three aromatic amino acids: tyrosine, tryptophan, and phenylalanine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) involves the reaction of glycine with formaldehyde and phosphorous acid. The reaction typically occurs under acidic conditions and involves the formation of a phosphonomethyl group on the glycine molecule. The reaction can be summarized as follows: [ \text{Glycine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{N-(Phosphonomethyl)glycine} ]

Industrial Production Methods

Industrial production of glyphosate involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the final product meets the required purity standards. The production process is designed to be efficient and cost-effective, allowing for the large-scale manufacture of glyphosate for agricultural use .

Analyse Chemischer Reaktionen

Types of Reactions

N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) undergoes several types of chemical reactions, including:

    Oxidation: Glyphosate can be oxidized to form aminomethylphosphonic acid (AMPA).

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Glyphosate can undergo substitution reactions where the phosphonomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Wissenschaftliche Forschungsanwendungen

N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSP). This enzyme is crucial for the biosynthesis of aromatic amino acids in plants. By inhibiting EPSP, glyphosate disrupts the production of essential amino acids, leading to the death of the plant. The molecular target of glyphosate is the EPSP enzyme, and the pathway involved is the shikimate pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Aminomethylphosphonic acid (AMPA): A major degradation product of glyphosate.

    N,N-Bis(phosphonomethyl)glycine: Another organophosphorus compound with similar properties.

    Iminodi(methylphosphonic acid): A related compound with similar chemical structure.

Uniqueness

N-(Phosphonomethyl)glycine–N,N-diethylethanamine (1/1) is unique due to its specific mode of action as an EPSP inhibitor. This makes it highly effective as a herbicide, particularly in agricultural settings where it is used to control a wide range of weeds without affecting the crops .

Eigenschaften

CAS-Nummer

55024-47-0

Molekularformel

C9H23N2O5P

Molekulargewicht

270.26 g/mol

IUPAC-Name

N,N-diethylethanamine;2-(phosphonomethylamino)acetic acid

InChI

InChI=1S/C6H15N.C3H8NO5P/c1-4-7(5-2)6-3;5-3(6)1-4-2-10(7,8)9/h4-6H2,1-3H3;4H,1-2H2,(H,5,6)(H2,7,8,9)

InChI-Schlüssel

WGQXGEHRJAEFPO-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC.C(C(=O)O)NCP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.